- Discovery of a novel 2-(1H-pyrazolo[3,4-b]pyridin-1-yl)thiazole derivative as an EP1 receptor antagonist and in vivo studies in a bone fracture model, Bioorganic & Medicinal Chemistry Letters, 2018, 28(14), 2408-2412

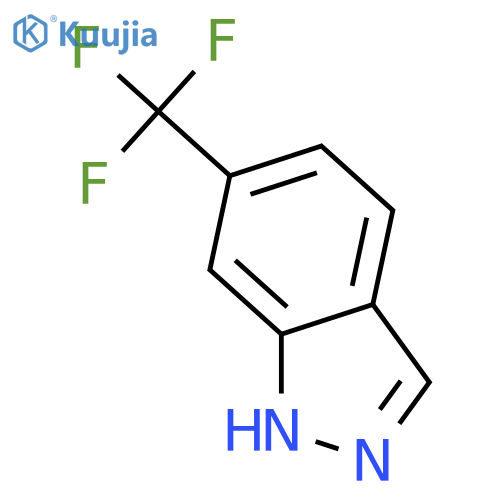

Cas no 954239-22-6 (6-(Trifluoromethyl)-1H-Indazole)

954239-22-6 structure

상품 이름:6-(Trifluoromethyl)-1H-Indazole

CAS 번호:954239-22-6

MF:C8H5F3N2

메가와트:186.133911848068

MDL:MFCD08690097

CID:856210

PubChem ID:21455599

6-(Trifluoromethyl)-1H-Indazole 화학적 및 물리적 성질

이름 및 식별자

-

- 6-(Trifluoromethyl)-1H-indazole

- 6-(TRIFLUOROMETHYL)INDAZOLE

- 6-Trifluoromethyl-1H-indazole

- 6-Trifluoromethylindazole

- PFAFARJWFBPNIN-UHFFFAOYSA-N

- BBL102944

- STL556753

- FCH862458

- BDBM50167320

- PC51050

- MB06476

- AX8026387

- ST2412163

- Z5407

- 6-(Trifluoromethyl)-1H-indazole (ACI)

- CS-W005427

- FS-3615

- SY047783

- SCHEMBL25887306

- DB-080246

- CHEMBL3797508

- EN300-316753

- 954239-22-6

- J-518121

- MFCD08690097

- SCHEMBL1273777

- AKOS006288306

- Z1198180877

- DTXSID90614231

- DTXCID10564986

- 6-(Trifluoromethyl)-1H-Indazole

-

- MDL: MFCD08690097

- 인치: 1S/C8H5F3N2/c9-8(10,11)6-2-1-5-4-12-13-7(5)3-6/h1-4H,(H,12,13)

- InChIKey: PFAFARJWFBPNIN-UHFFFAOYSA-N

- 미소: FC(C1C=C2C(C=NN2)=CC=1)(F)F

계산된 속성

- 정밀분자량: 186.04000

- 동위원소 질량: 186.04048265g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 0

- 복잡도: 192

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 28.7

- 소수점 매개변수 계산 참조값(XlogP): 2.7

실험적 성질

- 비등점: 321.5±42.0℃ at 760 mmHg

- PSA: 28.68000

- LogP: 2.58170

6-(Trifluoromethyl)-1H-Indazole 보안 정보

- 신호어:Warning

- 피해 선언: H302-H315-H319-H335

- 경고성 성명: P261-P305+P351+P338

- 저장 조건:Sealed in dry,Room Temperature

6-(Trifluoromethyl)-1H-Indazole 세관 데이터

- 세관 번호:2933990090

- 세관 데이터:

중국 세관 번호:

2933990090개요:

2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

6-(Trifluoromethyl)-1H-Indazole 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-316753-5.0g |

6-(trifluoromethyl)-1H-indazole |

954239-22-6 | 95.0% | 5.0g |

$158.0 | 2025-02-20 | |

| Enamine | EN300-316753-0.1g |

6-(trifluoromethyl)-1H-indazole |

954239-22-6 | 95.0% | 0.1g |

$26.0 | 2025-02-20 | |

| Enamine | EN300-316753-0.5g |

6-(trifluoromethyl)-1H-indazole |

954239-22-6 | 95.0% | 0.5g |

$36.0 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0319-5g |

6-Trifluoromethyl-1H-indazole |

954239-22-6 | 98% | 5g |

¥4022.21 | 2025-02-21 | |

| Enamine | EN300-316753-0.25g |

6-(trifluoromethyl)-1H-indazole |

954239-22-6 | 95.0% | 0.25g |

$29.0 | 2025-02-20 | |

| Enamine | EN300-316753-2.5g |

6-(trifluoromethyl)-1H-indazole |

954239-22-6 | 95.0% | 2.5g |

$85.0 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0751-5G |

6-(Trifluoromethyl)-1H-indazole |

954239-22-6 | 97% | 5g |

¥ 2,204.00 | 2023-04-12 | |

| abcr | AB273030-5 g |

6-Trifluoromethylindazole, 97%; . |

954239-22-6 | 97% | 5 g |

€572.00 | 2023-07-20 | |

| eNovation Chemicals LLC | Y1009532-500mg |

6-Trifluoromethyl-1H-indazole |

954239-22-6 | 95% | 500mg |

$170 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1009532-25g |

6-Trifluoromethyl-1H-indazole |

954239-22-6 | 95% | 25g |

$2060 | 2024-07-28 |

6-(Trifluoromethyl)-1H-Indazole 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: O-Methylhydroxylamine Solvents: Tetrahydrofuran ; 3 h, rt

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, reflux

1.3 Reagents: Sodium thiosulfate Solvents: Water

1.2 Reagents: Hydrazine hydrate (1:1) ; 3 h, reflux

1.3 Reagents: Sodium thiosulfate Solvents: Water

참조

합성 방법 2

반응 조건

1.1 Reagents: Cesium carbonate Catalysts: N,N′-Dimethylethylenediamine , Cuprous iodide Solvents: Dimethylformamide ; 5 h, 120 °C

참조

- A novel copper-catalyzed, hydrazine-free synthesis of N-1 unsubstituted 1H-indazoles using stable guanylhydrazone salts as substrates, Tetrahedron, 2021, 91,

합성 방법 3

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, 80 °C; 80 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1

참조

- Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and [3,3]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts, Advanced Synthesis & Catalysis, 2022, 364(22), 3782-3788

합성 방법 4

반응 조건

1.1 Reagents: Benzoyl chloride Solvents: Pyridine ; cooled; 1 h, rt

1.2 Reagents: Acetic anhydride Solvents: Acetic acid ; 14 h, cooled

1.2 Reagents: Acetic anhydride Solvents: Acetic acid ; 14 h, cooled

참조

- Preparation of α-amino acid derivatives as dual inhibitors of Aurora kinase and cyclin-dependent kinase (CDK), World Intellectual Property Organization, , ,

6-(Trifluoromethyl)-1H-Indazole Raw materials

- Benzaldehyde, (trifluoromethyl)-

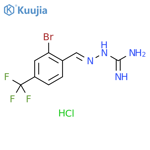

- Hydrazinecarboximidamide, 2-[[2-bromo-4-(trifluoromethyl)phenyl]methylene]-, hydrochloride (1:1), (2E)-

- 2-nitro-4-(trifluoromethyl)phenylmethanamine

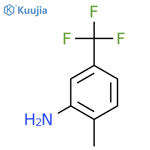

- 2-Methyl-5-trifluoromethylaniline

6-(Trifluoromethyl)-1H-Indazole Preparation Products

6-(Trifluoromethyl)-1H-Indazole 관련 문헌

-

1. Book reviews

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

954239-22-6 (6-(Trifluoromethyl)-1H-Indazole) 관련 제품

- 1000339-98-9(4-(Trifluoromethyl)-1H-indazole)

- 885271-64-7(5-(Trifluoromethyl)-1H-indazole)

- 1862317-78-9(2-Amino-3-[1-(methoxymethyl)cyclobutyl]propanoic acid)

- 1805213-35-7(2-Amino-4-(aminomethyl)-6-(difluoromethyl)-3-hydroxypyridine)

- 6049-86-1(Hexahydro-1H,3H-pyrido1,2-c1,3oxazine)

- 897456-65-4(N-(2-{5-(4-chlorophenyl)-1H-imidazol-2-ylsulfanyl}ethyl)-2-methylbenzamide)

- 2764000-83-9(3-Acetamido-2,5-difluoro-4-methylbenzoic acid)

- 1689529-59-6(4,4,5,5-Tetramethyl-2-(2,3,5-trifluorophenyl)-1,3,2-dioxaborolane)

- 2138537-40-1(rac-(1R,6S)-3-(4-nitrobenzenesulfonyl)-3,8-diazabicyclo4.2.0octane)

- 31005-07-9(2H-1-Benzopyran-2-one,4-(2-propen-1-yloxy)-)

추천 공급업체

Amadis Chemical Company Limited

(CAS:954239-22-6)6-(Trifluoromethyl)-1H-Indazole

순결:99%

재다:5g

가격 ($):183.0